molecular formula C20H25N3O B6070814 N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine

N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine

Cat. No. B6070814
M. Wt: 323.4 g/mol
InChI Key: GAXUVCKIYNABLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as BMS-986178 and is a potent inhibitor of the tyrosine kinase 2 (TYK2) enzyme. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various autoimmune diseases.

Mechanism of Action

N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine inhibits the activity of the N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine enzyme, which is involved in the signaling pathway of various cytokines that play a role in autoimmune diseases. By inhibiting N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine, the compound reduces the production of pro-inflammatory cytokines, thereby reducing inflammation and improving disease outcomes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine have been extensively studied in preclinical models. The compound has been shown to effectively reduce inflammation, improve disease outcomes, and prevent tissue damage in various autoimmune disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine is its potent inhibitory activity against the N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine enzyme. This makes it a promising therapeutic candidate for the treatment of autoimmune diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine. One potential area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in other autoimmune diseases beyond those that have already been studied.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine involves a multi-step process that includes the reaction of 6-methyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-benzyl-N-methylpiperidin-3-amine to form the desired product.

Scientific Research Applications

N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine inhibition has been shown to be effective in reducing inflammation and improving overall disease outcomes in preclinical models.

properties

IUPAC Name

[3-[benzyl(methyl)amino]piperidin-1-yl]-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-10-11-18(13-21-16)20(24)23-12-6-9-19(15-23)22(2)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXUVCKIYNABLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCC(C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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